![molecular formula C9H7ClFNO3 B14403752 ({[(2-Chloro-6-fluorophenyl)methylidene]amino}oxy)acetic acid CAS No. 86358-13-6](/img/structure/B14403752.png)
({[(2-Chloro-6-fluorophenyl)methylidene]amino}oxy)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
({[(2-Chloro-6-fluorophenyl)methylidene]amino}oxy)acetic acid is a synthetic organic compound characterized by the presence of a chloro and fluoro substituent on a phenyl ring, an imine group, and an acetic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ({[(2-Chloro-6-fluorophenyl)methylidene]amino}oxy)acetic acid typically involves the following steps:
Formation of the imine group: This can be achieved by reacting 2-chloro-6-fluorobenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate.
Introduction of the acetic acid moiety: The resulting imine is then reacted with chloroacetic acid under basic conditions to form the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
({[(2-Chloro-6-fluorophenyl)methylidene]amino}oxy)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The chloro and fluoro substituents on the phenyl ring can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Oxidized derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
Chemistry
({[(2-Chloro-6-fluorophenyl)methylidene]amino}oxy)acetic acid is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical transformations.
Biology
In biological research, this compound can be used to study the effects of halogenated phenyl derivatives on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine
Potential medicinal applications include the development of new pharmaceuticals. The presence of both chloro and fluoro groups can enhance the biological activity and metabolic stability of drug candidates.
Industry
In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals.
Wirkmechanismus
The mechanism by which ({[(2-Chloro-6-fluorophenyl)methylidene]amino}oxy)acetic acid exerts its effects depends on its specific application. In general, the compound can interact with various molecular targets, including enzymes and receptors, through its functional groups. The chloro and fluoro substituents can enhance binding affinity and selectivity for these targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
({[(2-Chloro-4-fluorophenyl)methylidene]amino}oxy)acetic acid: Similar structure but with different substitution pattern on the phenyl ring.
({[(2-Bromo-6-fluorophenyl)methylidene]amino}oxy)acetic acid: Bromine substituent instead of chlorine.
({[(2-Chloro-6-fluorophenyl)methylidene]amino}oxy)propionic acid: Propionic acid moiety instead of acetic acid.
Uniqueness
({[(2-Chloro-6-fluorophenyl)methylidene]amino}oxy)acetic acid is unique due to its specific substitution pattern and the presence of both chloro and fluoro groups. These features can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
Eigenschaften
CAS-Nummer |
86358-13-6 |
|---|---|
Molekularformel |
C9H7ClFNO3 |
Molekulargewicht |
231.61 g/mol |
IUPAC-Name |
2-[(2-chloro-6-fluorophenyl)methylideneamino]oxyacetic acid |
InChI |
InChI=1S/C9H7ClFNO3/c10-7-2-1-3-8(11)6(7)4-12-15-5-9(13)14/h1-4H,5H2,(H,13,14) |
InChI-Schlüssel |
ATPDVKMQXRUTRC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)Cl)C=NOCC(=O)O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


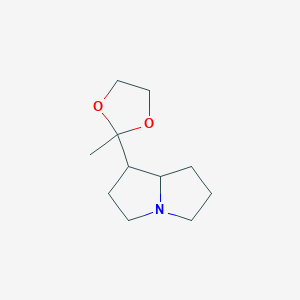
![Dimethyl [3-(pyridin-2-yl)prop-2-en-1-yl]propanedioate](/img/structure/B14403680.png)
![4,4'-[(E)-Diazenediyl]bis(4-methyloxolan-2-one)](/img/structure/B14403689.png)
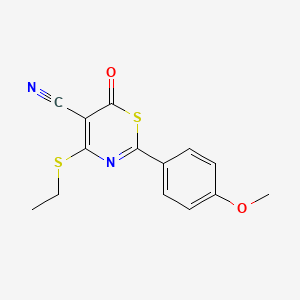
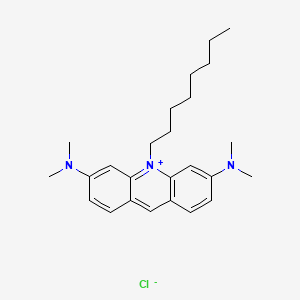

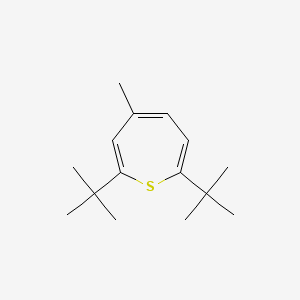
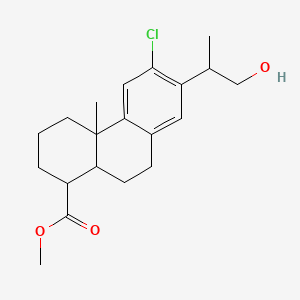
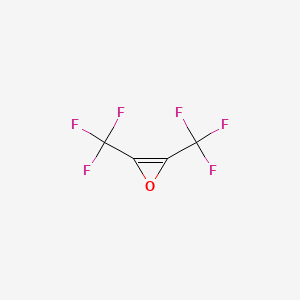
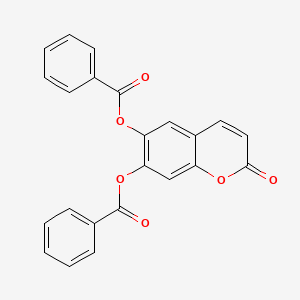
![Bis[2-(diethylamino)ethyl] phosphate](/img/structure/B14403733.png)
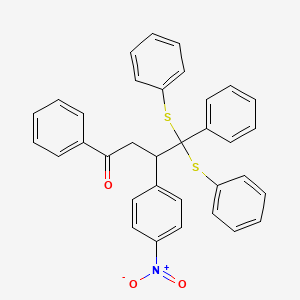
![4,4-Dimethyl-2-[2-(methylsulfanyl)phenyl]-4,5-dihydro-1,3-oxazole](/img/structure/B14403745.png)
![[5-(Pent-4-EN-1-YL)furan-2-YL]methanol](/img/structure/B14403763.png)
